BenchChemオンラインストアへようこそ!

MG624

nAChR subtype pharmacology α6-containing receptors chick retina

MG624 is a selective α7/α9 nAChR antagonist (Ki α7 = 106 nM) with 792-fold selectivity over α4β2. Differentiated from MLA and α-Bgtx by oral bioavailability and in vivo anti-angiogenic efficacy in SCLC xenograft models (10 mg/kg/day). Choose MG624 for reproducible dual α7/α9 pharmacology in angiogenesis, glioblastoma, and apoptosis studies.

Molecular Formula C22H30INO
Molecular Weight 451.4 g/mol
CAS No. 2551-76-0
Cat. No. B1623667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMG624
CAS2551-76-0
SynonymsMG 624
MG-624
MG624
triethyl-(beta-4-stilbenoxyethyl)ammonium
Molecular FormulaC22H30INO
Molecular Weight451.4 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-]
InChIInChI=1S/C22H30NO.HI/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1/b13-12+;
InChIKeyRDTKUZXIHMTSJO-UEIGIMKUSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MG624 (CAS 2551-76-0): A Selective α7 Neuronal Nicotinic Acetylcholine Receptor Antagonist for Targeted Angiogenesis and Cancer Research


MG624 (also designated MG-624, Stilonium iodide; CAS 2551-76-0 and 77257-42-2) is a synthetic quaternary ammonium stilbene derivative that acts as a selective antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) [1]. Initially identified as a ganglioplegic agent, MG624 has been characterized as a selective antagonist for the homomeric α7 nAChR subtype with a binding affinity (Ki) of approximately 106 nM for the chick α7 receptor, displaying significantly lower affinity for heteromeric α4β2 nAChRs (Ki ≈ 84 μM) and muscle-type AChRs (Ki = 32–70 μM) [2]. Its pharmacological profile has driven its application as a research tool in preclinical studies of angiogenesis, small cell lung cancer (SCLC) proliferation, and glioblastoma [3].

Why α7 Nicotinic Antagonist Substitution Fails: MG624's Distinct Subtype Selectivity Profile


Simple substitution of MG624 with other α7 nAChR antagonists, such as methyllycaconitine (MLA) or α-bungarotoxin (α-Bgtx), is not scientifically valid due to divergent selectivity profiles across nAChR subtypes. While these compounds are commonly described as α7-selective, studies reveal that MG624 exhibits a unique rank order of antagonist potency across native α6-, β2-, and β4-containing receptor subtypes (e.g., Ki values of 4520 nM, 12000 nM, and 9200 nM respectively in chick brain membranes) [1]. More critically, MG624 maintains functional antagonist activity at α9α10-containing nAChRs—a feature it shares with MLA and α-Bgtx but which is absent in its structurally optimized derivative, compound 33 (which achieved subnanomolar α7 affinity with complete α9*-nAChR sparing) [2]. Therefore, the choice of MG624 over alternative α7 antagonists is dictated by the specific experimental requirement for a defined dual α7/α9 pharmacological profile rather than pure α7 selectivity [3].

MG624 Differentiation Data: Quantitative Comparator Evidence for Procurement Decisions


MG624 vs. MLA and α-Conotoxin MII: Comparative Binding Affinity Across α6-Containing nAChR Subtypes

In native chick α6-containing nAChRs immunoimmobilized from retinal tissue, MG624 exhibits a Ki of 4,520 nM, placing it in a distinct rank order of antagonist potency compared to structurally distinct α7-preferring ligands [1]. Its potency at this subtype is approximately 68-fold lower than that of α-conotoxin MII (Ki = 66 nM) and 6.6-fold lower than methyllycaconitine (MLA; Ki not provided in this dataset but its rank order position is between α-conotoxin MII and dihydro-β-erythroidine) [1]. This ranking (α-conotoxin MII > MLA > DHβE > MG624) defines a unique pharmacological fingerprint that differentiates MG624 from peptide and alkaloid α7 antagonists when α6-containing receptors are present in the experimental system [1].

nAChR subtype pharmacology α6-containing receptors chick retina

MG624 Subtype Selectivity: Quantitative Discrimination Between α7, α4β2, and Muscle-Type nAChRs

MG624 demonstrates a defined selectivity window between neuronal α7 and α4β2 nAChRs as measured by radioligand displacement. It inhibits [125I]-α-bungarotoxin binding to chick α7 nAChRs with a Ki of 106 nM, while its Ki for [3H]-epibatidine binding to chick α4β2 nAChRs is 84 μM—a selectivity ratio of approximately 792-fold in favor of α7 [1]. For comparison, the peptide antagonist α-bungarotoxin binds irreversibly to α7 nAChRs with subnanomolar affinity (Kd ~0.5–2 nM) but exhibits negligible binding to α4β2 nAChRs, whereas the non-selective antagonist mecamylamine inhibits both α7 and α4β2 nAChRs with IC50 values in the low micromolar range without pronounced subtype discrimination [2]. Furthermore, MG624 shows an even greater selectivity window against muscle-type AChRs (Ki = 32–70 μM), representing a 302- to 660-fold selectivity for neuronal α7 over muscle nAChRs [1].

nAChR subtype selectivity α7 nAChR α4β2 nAChR

Functional Antagonism of α7 nAChR: Electrophysiological Potency of MG624 vs. Structural Analog F3

In functional electrophysiological assays using Xenopus oocytes expressing homomeric chick α7 nAChRs, MG624 inhibits acetylcholine (ACh)-evoked currents with an IC50 of 94 nM [1]. This functional potency is comparable to its binding affinity (Ki = 106 nM for [125I]-α-Bgtx displacement), confirming its competitive antagonist mechanism [1]. A structurally related analog, F3 (a stereoisomer of a 4-oxystilbene derivative), exhibited slightly lower functional potency at α7 nAChRs with an IC50 of 119 nM—a 1.27-fold difference from MG624 [1]. Notably, in ex vivo tissue preparations, the functional differentiation between MG624 and F3 becomes more pronounced: MG624 inhibits vagus nerve-stimulated contractions in guinea pig nerve-stomach preparations with an IC50 of 49.4 μM, whereas F3 is 3.4-fold less potent (IC50 = 166.2 μM) [1]. Conversely, F3 is 33.5-fold more potent than MG624 at inhibiting rat phrenic nerve-hemidiaphragm contractions (IC50: 14.5 μM vs. 486 μM), indicating that subtle structural modifications produce divergent tissue-selectivity profiles [1].

α7 nAChR electrophysiology Xenopus oocyte functional antagonism

In Vivo Anti-Angiogenic Efficacy: MG624 Dose-Response in SCLC Xenograft Models

In an H69 human small cell lung cancer (SCLC) mouse xenograft model, MG624 administered in the diet at a dose of approximately 10 mg/kg per day produced a quantifiable reduction in tumor growth concomitant with inhibition of angiogenesis [1]. The anti-angiogenic activity was validated across multiple experimental models: MG624 at 20 μM attenuated nicotine-induced angiogenesis of H69 SCLC tumors implanted on chicken chorioallantoic membrane (CAM) by approximately 50% compared to nicotine-only controls [2]. Importantly, the administration of MG624 in nude mice was not associated with observable toxic side effects, lethargy, or discomfort, distinguishing it from chemotherapeutic agents that induce significant systemic toxicity [3]. While direct in vivo comparator data against other α7 nAChR antagonists (e.g., MLA, α-Bgtx) are not available in the literature—likely due to the peptide nature and limited systemic bioavailability of α-Bgtx and the toxicity profile of MLA—MG624's demonstrated oral bioavailability and tolerability in rodent models represent practical advantages for chronic in vivo studies.

angiogenesis small cell lung cancer xenograft model

α7 vs. α9α10 nAChR Dual Antagonism: MG624 as a Pharmacological Tool Distinct from Pure α7-Selective Ligands

MG624 exhibits functional antagonist activity at both α7 and α9α10-containing nAChRs, a dual profile that distinguishes it from ligands engineered for exclusive α7 selectivity [1]. In structure-activity relationship (SAR) studies, the lead compound 1a (MG624) was used as a reference scaffold to develop compound 33, a hybrid molecule that achieved subnanomolar α7 nAChR affinity while completely sparing α9*-nAChR function [1]. Specifically, compound 33 produced a profound loss of subsequent ACh function at α7-nAChR but had no antagonist effect at α9*-nAChR, whereas MG624 retains antagonist activity at both subtypes [1]. In glioblastoma research, MG624's dual α7/α9 activity is mechanistically relevant: knocking down the α9 subunit in U87MG cells decreases the potency of MG624-derived analogs (StN-4 and StN-8), indicating that α9-containing nAChRs contribute to the anti-proliferative effects of this chemotype [2]. This dual-target engagement is shared by MLA and α-Bgtx—both originally characterized as α7-selective but subsequently found to also antagonize α9α10 nAChRs—making MG624 part of a distinct pharmacological class of α7/α9 dual antagonists rather than a pure α7-selective tool [3].

α9α10 nAChR dual antagonism nicotinic receptor pharmacology

Differential Affinity Across β-Containing nAChR Subtypes: MG624 Discriminates β2, β4, and α6 Subunits

In competition binding studies using [3H]epibatidine on immunoimmobilized native nAChR subtypes from chick brain, MG624 exhibits a graduated affinity profile across β2-, β4-, and α6-containing receptors with Ki values of 12,000 nM, 9,200 nM, and 4,520 nM, respectively [1]. This rank order (α6 > β4 > β2) is distinct from that of other nicotinic antagonists: dihydro-β-erythroidine (DHβE) shows Ki values of 502 nM (β2), 201 nM (β4), and 2,800 nM (α6)—a rank order of β4 > β2 > α6 that differs from MG624's profile [1]. The approximately 1.3-fold higher affinity of MG624 for β4- over β2-containing receptors (9,200 nM vs. 12,000 nM) contrasts with DHβE's 2.5-fold preference for β4 over β2 (201 nM vs. 502 nM), providing a basis for discriminating between these two heteromeric subtypes in native tissue preparations [1]. Notably, MG624's affinity for β2-containing receptors is approximately 113-fold lower than its affinity for α7 nAChRs (12,000 nM vs. 106 nM), consistent with its classification as an α7-preferring antagonist [2].

β2-containing nAChR β4-containing nAChR subtype discrimination

Optimal Research Applications for MG624 Based on Quantitative Differentiation Evidence


Angiogenesis Research in Small Cell Lung Cancer (SCLC) Models

MG624 is validated for in vivo anti-angiogenic studies in SCLC xenograft models at 10 mg/kg/day dietary administration, producing tumor growth reduction without observable toxicity in nude mice [1]. The compound suppresses nicotine-induced angiogenesis in CAM assays by ~50% at 20 μM [1]. Researchers requiring an orally bioavailable α7 nAChR antagonist with documented in vivo efficacy in SCLC angiogenesis models should prioritize MG624 over peptide antagonists (α-Bgtx, α-conotoxins) that lack oral bioavailability or over MLA, which presents greater toxicity concerns at pharmacologically active doses [2].

Dual α7/α9α10 nAChR Pharmacological Studies

MG624 serves as a validated reference compound for studies requiring concurrent antagonism of α7 and α9α10 nAChRs [1]. Its dual profile is mechanistically relevant in glioblastoma research, where α9 subunit knockdown reduces the potency of MG624-derived analogs [2]. This application leverages MG624's position as a dual α7/α9 antagonist, distinguishing it from pure α7-selective ligands (e.g., PNU-282987) or α9α10-selective antagonists (e.g., RgIA). Researchers should select MG624 when investigating the combined contributions of α7 and α9α10 nAChRs to tumor progression, pain, or immune modulation [1].

nAChR Subtype Selectivity Profiling and Reference Standard

MG624's well-characterized selectivity profile—792-fold α7/α4β2 selectivity (Ki 106 nM vs. 84 μM) and 302- to 660-fold α7/muscle selectivity—establishes it as a reference standard for validating nAChR subtype selectivity in novel compound screening [1]. Its graduated affinity across β2-, β4-, and α6-containing receptors (Ki 12,000 nM, 9,200 nM, and 4,520 nM, respectively) provides a defined benchmark for assessing off-target activity at heteromeric nAChRs [2]. Procurement for selectivity profiling applications is justified by the availability of quantitative comparator data against structurally distinct α7 antagonists (MLA, DHβE, α-conotoxin MII) across multiple native nAChR subtypes [2].

SCLC Apoptosis and p73 Signaling Pathway Studies

MG624 induces robust apoptosis in human SCLC cell lines as measured by TUNEL and caspase-3 cleavage assays, with the apoptotic activity mediated via p73 and the Akt pathway [1]. In a panel of α7 nAChR antagonists tested for growth-inhibitory effects on DMS114 human SCLC cells, MG624 displayed potent activity, supporting its selection for mechanistic studies of α7 nAChR-mediated cell survival signaling [1]. This application is distinct from angiogenesis-focused studies and leverages MG624's direct pro-apoptotic effects on SCLC cells rather than its anti-angiogenic activity on endothelial cells [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MG624

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.